molecular formula C10H2BrF5S B15164343 3-Bromo-4-(pentafluorophenyl)thiophene CAS No. 204191-82-2

3-Bromo-4-(pentafluorophenyl)thiophene

Cat. No.: B15164343
CAS No.: 204191-82-2
M. Wt: 329.09 g/mol
InChI Key: FZDVAZLSUCFBQW-UHFFFAOYSA-N
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Description

3-Bromo-4-(pentafluorophenyl)thiophene is a compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of bromine and pentafluorophenyl groups in this compound makes it particularly interesting for various chemical applications due to its unique electronic and steric properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(pentafluorophenyl)thiophene typically involves the bromination of 4-(pentafluorophenyl)thiophene. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(pentafluorophenyl)thiophene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents like Grignard reagents (RMgX) or organolithium reagents (RLi) in anhydrous ether or THF.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in the presence of a base such as K2CO3.

    Oxidation and Reduction Reactions: Oxidizing agents like mCPBA or reducing agents like LiAlH4.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the major product would be a substituted thiophene with an aryl or alkyl group replacing the bromine atom .

Mechanism of Action

The mechanism of action of 3-Bromo-4-(pentafluorophenyl)thiophene depends on its specific application. In organic electronics, its unique electronic properties, such as high electron affinity and stability, make it an excellent candidate for use in semiconducting materials. The presence of the bromine and pentafluorophenyl groups enhances its ability to participate in various chemical reactions, facilitating the synthesis of complex molecules .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-(trifluoromethyl)thiophene
  • 3-Bromo-4-(pentafluorobenzyl)thiophene
  • 3-Bromo-4-(pentafluorophenyl)furan

Uniqueness

3-Bromo-4-(pentafluorophenyl)thiophene is unique due to the presence of both bromine and pentafluorophenyl groups, which impart distinct electronic and steric properties. These properties make it particularly useful in applications requiring high stability and reactivity, such as in the synthesis of advanced materials and biologically active compounds .

Properties

CAS No.

204191-82-2

Molecular Formula

C10H2BrF5S

Molecular Weight

329.09 g/mol

IUPAC Name

3-bromo-4-(2,3,4,5,6-pentafluorophenyl)thiophene

InChI

InChI=1S/C10H2BrF5S/c11-4-2-17-1-3(4)5-6(12)8(14)10(16)9(15)7(5)13/h1-2H

InChI Key

FZDVAZLSUCFBQW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CS1)Br)C2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

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